[1-(difluoromethyl)-3-methylidenecyclobutyl]methanol
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Overview
Description
[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol: is a compound of interest in various fields of chemistry and industry due to its unique structural features and reactivity. The presence of both difluoromethyl and methylidene groups in a cyclobutyl ring makes it a versatile molecule for synthetic applications and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(difluoromethyl)-3-methylidenecyclobutyl]methanol typically involves difluoromethylation reactions. One common method is the late-stage difluoromethylation, which can be achieved using various reagents and catalysts. For instance, the formation of X–CF₂H bonds where X is C (sp), C (sp²), C (sp³), O, N, or S has been streamlined by the invention of multiple difluoromethylation reagents . Metal-based methods, such as those involving copper or silver complexes, are often employed to transfer CF₂H groups to specific sites on the molecule .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using robust and scalable protocols. The use of non-ozone depleting difluorocarbene reagents has been highlighted as a significant advancement in the field, allowing for more environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions: [1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(difluoromethyl)-3-methylidenecyclobutyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is of interest in medicinal chemistry for the development of pharmaceuticals. The difluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its reactivity and stability make it a valuable intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism by which [1-(difluoromethyl)-3-methylidenecyclobutyl]methanol exerts its effects involves the interaction of its functional groups with molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Gem-difluoroalkenes: These compounds contain a difluoromethyl group attached to an alkene and are known for their unique properties in medicinal chemistry.
Trifluoromethyl compounds: These compounds have a trifluoromethyl group and are widely used in pharmaceuticals and agrochemicals.
Uniqueness: [1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol is unique due to the combination of a difluoromethyl group and a methylidene group in a cyclobutyl ring. This structure imparts distinct reactivity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
2648956-99-2 |
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Molecular Formula |
C7H10F2O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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